Saframycin F

Description

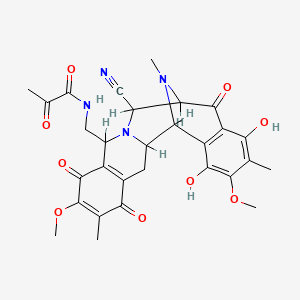

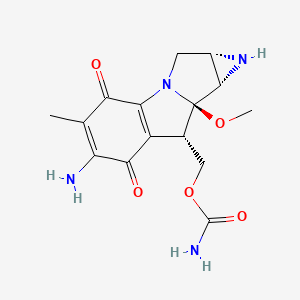

Structure

2D Structure

3D Structure

Properties

CAS No. |

92569-03-4 |

|---|---|

Molecular Formula |

C29H30N4O9 |

Molecular Weight |

578.6 g/mol |

IUPAC Name |

N-[(12-cyano-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide |

InChI |

InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,36,39H,7,9H2,1-6H3,(H,31,40) |

InChI Key |

WDQZQIAZHSHOFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2=O)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Synonyms |

21-cyanosaframycin D saframycin F |

Origin of Product |

United States |

Foundational & Exploratory

Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) System

An In-depth Technical Guide to the Saframycin F Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, a potent antitumor antibiotic produced by Streptomyces species. Drawing heavily on the well-characterized biosynthesis of the closely related Saframycin A, this document outlines the key enzymatic steps, the genetic basis for its production, and detailed experimental protocols relevant to its study and potential future applications in drug development.

The backbone of this compound is assembled by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) system. This enzymatic assembly line is responsible for the selection, activation, and condensation of the amino acid precursors. The core structure is derived from two molecules of a modified L-tyrosine, L-alanine, and glycine.[1][2][3][4]

The biosynthetic gene cluster for the related Saframycin A from Streptomyces lavendulae has been identified and spans approximately 62 kb, containing 30 open reading frames (ORFs) that encode the NRPS machinery, tailoring enzymes, regulatory proteins, and resistance mechanisms.[5] It is highly probable that the this compound biosynthetic gene cluster is structurally and functionally very similar.

The NRPS system is comprised of several modules, each responsible for the incorporation of a specific amino acid. Key domains within these modules include:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to adjacent T domains.

-

Reductase (R) domain: A terminal domain that likely releases the fully assembled peptide aldehyde from the NRPS.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be dissected into three main stages: precursor biosynthesis, core assembly on the NRPS, and post-NRPS tailoring modifications.

Precursor Biosynthesis: The Formation of 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr)

The two unusual tyrosine-derived units in the saframycin core are synthesized from L-tyrosine through a series of enzymatic modifications. The following enzymes, encoded within the saframycin biosynthetic gene cluster, are proposed to catalyze these transformations:

-

SfmD: A hydroxylase that likely catalyzes the hydroxylation of the aromatic ring of L-tyrosine.[2]

-

SfmM2 (SacF homolog): A C-methyltransferase responsible for the methylation of the tyrosine ring.[2]

-

SfmM3 (SacG homolog): An O-methyltransferase that methylates a hydroxyl group on the tyrosine ring.[2]

These enzymatic steps result in the formation of 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), the key building block for the saframycin core.[2]

Core Assembly via the NRPS Machinery

The assembly of the tetrapeptide backbone is catalyzed by the multi-modular NRPS enzymes SfmA, SfmB, and SfmC. The proposed sequence of events is as follows:

-

Initiation: The first module of the NRPS (likely on SfmA) adenylates and tethers L-alanine.

-

Elongation: The subsequent modules adenylate and tether glycine and two molecules of 3h5mOmTyr. The condensation domains catalyze the formation of the peptide bonds, elongating the peptide chain while it remains attached to the NRPS.

-

Release: The final reductase (R) domain releases the linear tetrapeptide aldehyde from the NRPS complex.

Post-NRPS Tailoring: The Path to this compound

Following release from the NRPS, the linear peptide undergoes a series of tailoring reactions to yield the final this compound structure. These modifications include cyclization, oxidation, and additional methylations. Based on the structural differences between Saframycin A and this compound, the key distinguishing step is the final modification at the C-21 position.

-

Cyclization: The linear peptide undergoes intramolecular cyclizations to form the characteristic pentacyclic core of the saframycins.

-

Oxidation: A series of oxidation reactions, likely catalyzed by FAD-dependent monooxygenases and other oxidoreductases encoded in the gene cluster (e.g., SfmO1-O6), form the quinone moieties.

-

Final Tailoring to this compound: this compound is characterized by a hydroxyl group at the C-21 position. This is in contrast to Saframycin A, which possesses a cyano group at this position. It is proposed that an intermediate, Saframycin S (which has a hydroxyl at C-21), is a precursor to Saframycin A. Therefore, the biosynthesis of this compound likely concludes with the formation of this hydroxylated intermediate, without the subsequent cyanation step required for Saframycin A. The enzyme responsible for this final hydroxylation is likely one of the P450 monooxygenases or other oxidases in the gene cluster.

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

The following table summarizes the proposed functions of the key enzymes involved in this compound biosynthesis, based on the Saframycin A gene cluster from S. lavendulae.[5]

| Gene | Proposed Function | Enzyme Class |

| sfmA | NRPS module for L-alanine incorporation | Non-Ribosomal Peptide Synthetase |

| sfmB | NRPS module for glycine incorporation | Non-Ribosomal Peptide Synthetase |

| sfmC | NRPS module for 3h5mOmTyr incorporation | Non-Ribosomal Peptide Synthetase |

| sfmD | Hydroxylation of L-tyrosine | Hydroxylase |

| sfmM2 | C-methylation of the tyrosine ring | Methyltransferase |

| sfmM3 | O-methylation of the tyrosine ring | Methyltransferase |

| sfmO1-O6 | Post-NRPS oxidative tailoring reactions | Oxidoreductases/Monooxygenases |

| sfmR1-R3 | Transcriptional regulation of the gene cluster | Regulatory Proteins |

| sfmE, sfmF | MbtH-like proteins, role in NRPS function | Accessory Proteins |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Cultivation of Streptomyces lavendulae and Production of Saframycins

Objective: To cultivate S. lavendulae for the production of saframycins.

Materials:

-

Streptomyces lavendulae strain

-

YSA medium (per liter: 10 g soluble starch, 2 g yeast extract, 1 g K2HPO4, 1 g MgSO4·7H2O, 1 g NaCl, 2 g CaCO3, 15 g agar)

-

Seed culture medium (per liter: 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g beef extract, 2 g CaCO3)

-

Production medium (per liter: 30 g soluble starch, 10 g glucose, 15 g soybean meal, 2 g yeast extract, 2 g NaCl, 4 g CaCO3)

-

Shaker incubator

-

Centrifuge

Procedure:

-

Streak S. lavendulae on YSA plates and incubate at 28°C for 5-7 days until sporulation.

-

Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of spores.

-

Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.

-

Inoculate a 1 L flask containing 200 mL of production medium with 10 mL of the seed culture.

-

Incubate the production culture at 28°C with shaking at 220 rpm for 7-10 days.

-

Harvest the culture by centrifugation at 8,000 x g for 15 minutes. The supernatant and mycelium can be extracted separately for saframycin analysis.

Markerless Gene Deletion in Streptomyces lavendulae

Objective: To create a targeted gene deletion mutant to investigate gene function. This protocol is based on a standard method for markerless gene deletion in Streptomyces.[6]

Materials:

-

S. lavendulae wild-type strain

-

E. coli ET12567/pUZ8002 donor strain

-

Suicide vector (e.g., pSUC01 containing a counter-selection marker)

-

Primers for amplifying upstream and downstream homology arms of the target gene

-

Restriction enzymes and T4 DNA ligase

-

Appropriate antibiotics for selection

-

ISP4 medium for conjugation

Procedure:

-

Construct the knockout vector:

-

Amplify the upstream and downstream homology arms (approx. 1.5-2 kb each) of the target gene from S. lavendulae genomic DNA.

-

Clone these arms into the suicide vector, flanking the counter-selection cassette.

-

-

Conjugation:

-

Transform the knockout vector into the E. coli donor strain.

-

Grow the donor strain and S. lavendulae to mid-log phase.

-

Mix the donor and recipient cells and plate on ISP4 medium. Incubate at 30°C for 16-20 hours.

-

Overlay the plates with appropriate antibiotics to select for exconjugants.

-

-

Selection of Mutants:

-

Select for single-crossover mutants based on antibiotic resistance.

-

Culture the single-crossover mutants in non-selective medium to allow for the second crossover event.

-

Plate the culture on a medium containing the counter-selection agent to select for double-crossover mutants.

-

-

Verification:

-

Confirm the gene deletion in the putative mutants by PCR and Southern blotting.

-

Below is a Graphviz diagram illustrating the workflow for markerless gene deletion.

Caption: Workflow for markerless gene deletion in Streptomyces.

Heterologous Expression and Purification of a Saframycin Biosynthesis Enzyme

Objective: To produce and purify a specific enzyme from the saframycin pathway for in vitro characterization.

Materials:

-

Expression vector (e.g., pET series for E. coli)

-

E. coli expression host (e.g., BL21(DE3))

-

Primers for amplifying the gene of interest

-

Restriction enzymes and T4 DNA ligase

-

LB medium and IPTG

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Clone the gene of interest into the expression vector with a His-tag.

-

Transform the expression plasmid into the E. coli host.

-

Grow a 1 L culture of the transformed E. coli at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.1-1 mM IPTG and incubate at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro NRPS Adenylation Domain Assay

Objective: To determine the amino acid substrate specificity of an NRPS adenylation domain.

Materials:

-

Purified A-domain-containing protein

-

ATP, various amino acids, and pyrophosphate

-

Radioactive [³²P]pyrophosphate

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Charcoal solution

-

Scintillation counter

Procedure:

-

Set up a reaction mixture containing the reaction buffer, ATP, MgCl₂, the purified enzyme, and the amino acid to be tested.

-

Initiate the reaction by adding [³²P]pyrophosphate.

-

Incubate the reaction at 30°C for a specific time course.

-

Stop the reaction by adding the charcoal solution, which binds the ATP.

-

Pellet the charcoal by centrifugation and wash to remove unincorporated [³²P]pyrophosphate.

-

Measure the radioactivity of the charcoal pellet using a scintillation counter. The amount of radioactivity is proportional to the A-domain activity with the tested amino acid.

Analytical Methods for Saframycin Detection and Quantification

Objective: To separate and quantify saframycin analogues from culture extracts.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

Procedure:

-

Extraction: Extract the saframycins from the culture broth and/or mycelium using an organic solvent like ethyl acetate or methanol.

-

Concentration: Evaporate the solvent and redissolve the extract in a small volume of the initial mobile phase.

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Run a linear gradient from, for example, 20% to 80% acetonitrile over 30 minutes.

-

Monitor the elution profile at a wavelength of 270 nm.[5]

-

-

Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified standard.

-

Identification: Confirm the identity of the peaks by mass spectrometry (LC-MS).

This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of this compound. While many details are inferred from the closely related Saframycin A pathway, the proposed pathway and experimental protocols herein offer a solid foundation for future research in this area, with the ultimate goal of harnessing this complex biosynthetic machinery for the development of novel therapeutic agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Saframycin F: A Technical Guide to its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of in-depth mechanistic studies on saframycins have been conducted on Saframycin A and S. Saframycin F is a closely related analog, and its mechanism of action is presumed to be highly similar. The following guide is based on the established mechanism of Saframycin A and is extrapolated to this compound, unless otherwise specified.

Executive Summary

This compound is a tetrahydroisoquinoline antibiotic with potent antitumor properties. Its cytotoxic effects are primarily attributed to its interaction with DNA, which involves a complex mechanism of reductive activation, covalent adduct formation, and the generation of reactive oxygen species, ultimately leading to DNA damage, inhibition of nucleic acid synthesis, and induction of cell death. This guide provides a detailed overview of the molecular mechanisms, quantitative data on cytotoxic activity, and experimental protocols used to elucidate the interaction of saframycins with DNA.

Core Mechanism of Action

The interaction of this compound with DNA is a multi-step process that can be broadly categorized into two main pathways: covalent adduct formation and induction of DNA strand scission through reactive oxygen species.

Reductive Activation and Covalent DNA Adduct Formation

Saframycins in their native state are not reactive towards DNA. They require bioreductive activation to become potent DNA alkylating agents. This process is crucial for their cytotoxic activity.

The key steps are as follows:

-

Reduction of the Quinone Moiety: The process is initiated by the reduction of one of the quinone rings of the saframycin core to a hydroquinone. This reduction can be carried out in vitro by reducing agents like dithiothreitol (DTT) or enzymatically within the cell.

-

Elimination of the Nitrile Group: The formation of the hydroquinone triggers the elimination of the cyano group from the α-cyanoamine moiety at C-21.

-

Formation of an Electrophilic Iminium Ion: The loss of the cyanide ion results in the formation of a highly reactive electrophilic iminium ion. This iminium ion is the ultimate alkylating species.

-

Covalent Bonding to DNA: The planar structure of the saframycin molecule allows it to fit into the minor groove of the DNA. The electrophilic iminium ion then forms a covalent bond with the exocyclic amino group (N2) of guanine residues.

This covalent adduct distorts the DNA helix, interfering with the processes of DNA replication and transcription, which ultimately contributes to the molecule's cytotoxic effects.

Caption: Reductive activation and DNA adduct formation pathway of this compound.

Sequence Specificity

Studies on Saframycin A and S have demonstrated a clear preference for binding to G-rich sequences in the DNA minor groove. The most favored binding sites are sequences containing 5'-GGG and 5'-GGC[1]. This sequence selectivity suggests that the specific topology of the minor groove in these regions facilitates the binding and reaction of the activated saframycin molecule.

DNA Strand Scission via Reactive Oxygen Species (ROS)

In addition to forming covalent adducts, the reduced hydroquinone form of saframycin can participate in redox cycling. This process involves the transfer of electrons to molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH)[2]. These ROS can cause single-strand breaks in the DNA backbone, further contributing to the genotoxicity and cytotoxicity of the compound[2].

Caption: Generation of reactive oxygen species and subsequent DNA damage.

Quantitative Data

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| L1210 | Mouse Leukemia | 0.001 - 0.01 | [3] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

The sequence-selective binding of saframycins to DNA is often investigated using footprinting techniques. DNase I footprinting is a widely used method to determine the specific binding sites of small molecules on DNA.

DNase I Footprinting for Determining Saframycin Binding Sites

Principle: This method relies on the principle that a DNA-bound ligand, such as this compound, protects the phosphodiester backbone of its binding site from cleavage by the endonuclease DNase I. When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region of the gel with no bands corresponding to the protected area.

Detailed Methodology:

-

Preparation of DNA Probe:

-

A DNA fragment of interest (typically 100-500 bp) is selectively labeled at one end of one strand with a radioactive (e.g., ³²P) or fluorescent tag.

-

The labeled DNA probe is purified to remove unincorporated labels.

-

-

Binding Reaction:

-

The end-labeled DNA probe (at a low nanomolar concentration) is incubated with varying concentrations of this compound in a binding buffer. The binding buffer typically contains Tris-HCl, KCl, and MgCl₂.

-

A reducing agent, such as dithiothreitol (DTT) at a concentration of approximately 5-10 mM, must be included to facilitate the reductive activation of this compound.

-

A control reaction without this compound is always run in parallel.

-

The binding reaction is allowed to equilibrate, typically for 30 minutes to several hours at room temperature or 37°C.

-

-

DNase I Digestion:

-

A freshly diluted solution of DNase I is added to the binding reactions. The concentration of DNase I needs to be carefully titrated beforehand to achieve partial digestion, where on average, each DNA molecule is cleaved only once.

-

The digestion is allowed to proceed for a short, controlled period (e.g., 1-2 minutes) at room temperature.

-

The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) to inactivate the DNase I, which requires divalent cations for its activity.

-

-

Sample Processing and Electrophoresis:

-

The DNA fragments are purified from the reaction mixture, typically by phenol-chloroform extraction followed by ethanol precipitation.

-

The purified DNA fragments are denatured by heating in a formamide-containing loading buffer.

-

The denatured DNA fragments are separated on a high-resolution denaturing polyacrylamide sequencing gel.

-

-

Visualization and Analysis:

-

The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.

-

A sequencing ladder (e.g., Maxam-Gilbert G-specific reaction) of the same DNA fragment is run alongside the footprinting samples to precisely map the protected region.

-

The "footprint" appears as a gap in the ladder of bands in the lanes containing this compound, indicating the region of DNA protected by the bound drug.

-

References

Unveiling the Antibacterial Potential of Saframycin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin F belongs to the saframycin group of antibiotics, a class of tetrahydroisoquinoline alkaloids produced by various Streptomyces species. These compounds have garnered significant interest due to their potent antitumor and antibacterial properties. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, including its mechanism of action and the experimental protocols used for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes information on the broader saframycin family to provide a comprehensive overview for research and development purposes.

Antibacterial Spectrum

The saframycin family of antibiotics generally exhibits a broad spectrum of activity, with pronounced efficacy against Gram-positive bacteria and varying levels of activity against Gram-negative bacteria.[1][2] Saframycin S, a closely related analogue, has demonstrated the highest antimicrobial activity among the identified saframycins, particularly against Gram-positive organisms.[1]

Quantitative Data

| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.125 |

| Streptococcus pneumoniae | Gram-positive | 0.25 |

| Enterococcus faecalis | Gram-positive | 0.5 |

| Bacillus subtilis | Gram-positive | 0.06 |

| Escherichia coli | Gram-negative | 16 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Klebsiella pneumoniae | Gram-negative | 32 |

Mechanism of Action

The primary mechanism of antibacterial action for the saframycin class of antibiotics is the inhibition of nucleic acid synthesis through covalent binding to DNA.[2][3][4] This interaction preferentially occurs at GC-rich sequences in the minor groove of the DNA double helix.

The activation of the saframycin molecule is a critical step in its mechanism. It is believed that the quinone moiety of the saframycin molecule undergoes bioreduction to a hydroquinone. This reduction facilitates the elimination of a nitrile group, leading to the formation of an iminium ion. This highly reactive electrophilic species then alkylates the N2 position of guanine residues in the DNA, forming a stable covalent adduct. This DNA alkylation interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[4]

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standard and widely accepted protocol for this purpose.[5][6][7][8][9]

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are selected. Strains are typically sourced from a recognized culture collection (e.g., ATCC).

-

Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[8]

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

-

Bacterial colonies are picked from a fresh agar plate and suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

-

This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Assay Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well plate. This creates a gradient of decreasing antibiotic concentrations across the wells.

-

A positive control well (containing inoculum but no antibiotic) and a negative control well (containing medium only) are included on each plate.

-

The prepared bacterial inoculum is added to each well (except the negative control).

-

The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.[6]

4. Determination of MIC:

-

Following incubation, the plates are examined visually for bacterial growth, which is indicated by turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][11][12]

Conclusion

This compound, as part of the broader saframycin family, holds promise as an antibacterial agent, particularly against Gram-positive bacteria. Its mechanism of action, involving the inhibition of essential cellular processes through DNA alkylation, represents a validated target for antibiotic development. While further research is required to fully elucidate the specific antibacterial spectrum and potency of this compound through rigorous MIC testing, the established protocols outlined in this guide provide a clear framework for such investigations. The continued exploration of this and related compounds is warranted in the ongoing search for novel antimicrobial therapies.

References

- 1. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Unveiling Saframycin F: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Saframycin F, a potent antibacterial and antitumor agent. Designed for researchers, scientists, and drug development professionals, this document details its molecular characteristics, biosynthetic pathway, and foundational experimental methodologies.

Core Molecular Data

This compound is a complex heterocyclic quinone antibiotic belonging to the saframycin family. Key quantitative data for this molecule are summarized below for quick reference.

| Property | Value |

| Molecular Weight | 578.57 g/mol [1] |

| Chemical Formula | C29H30N4O9[1][] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process originating from the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which forms the core tetrahydroisoquinoline structure. This pathway involves a sophisticated nonribosomal peptide synthetase (NRPS) system. The key steps are outlined in the diagram below.

Experimental Protocols

This section outlines the fundamental experimental procedures for the fermentation, isolation, and analysis of this compound. These protocols are based on established methods for the saframycin family and may require optimization for specific laboratory conditions.

Fermentation of this compound Producing Strain

-

Strain and Culture Maintenance : Streptomyces lavendulae is a known producer of saframycins. Maintain the strain on a suitable agar medium, such as yeast-starch agar, at 27°C.

-

Seed Culture : Inoculate a suitable seed medium with spores or mycelia from the agar plate. Incubate at 27°C with shaking for approximately 30-36 hours.

-

Production Culture : Transfer the seed culture to a larger volume of production medium. A typical medium may contain soluble starch, glucose, peptone, meat extract, and sodium chloride. Maintain the fermentation at 27°C with vigorous aeration and agitation. The production of saframycins can often be observed by a characteristic violet coloration of the mycelia.

Isolation and Purification

-

Extraction : After fermentation (typically several days), harvest the culture broth. Adjust the pH of the filtered broth to approximately 7.5 and extract the saframycins using an organic solvent such as ethyl acetate.

-

Concentration : Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Chromatographic Purification :

-

Thin-Layer Chromatography (TLC) : Utilize TLC for initial separation and identification. A common solvent system is chloroform-ethanol. Saframycins can be visualized under UV light or with a suitable staining reagent.

-

Column Chromatography : For larger scale purification, employ silica gel column chromatography. Elute with a gradient of chloroform and ethanol.

-

High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, reverse-phase HPLC is effective. A C18 column with a mobile phase gradient of acetonitrile and water is commonly used. Detection is typically performed at around 270 nm.

-

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 270 nm.

-

Sample Preparation : Dissolve the purified sample in a suitable solvent like methanol.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-25 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR : Acquire the proton NMR spectrum to determine the chemical environment of the hydrogen atoms.

-

¹³C NMR : Acquire the carbon-13 NMR spectrum to identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC) : Perform two-dimensional NMR experiments to establish connectivity and finalize the structural assignment.

-

-

Mass Spectrometry (MS) :

-

Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the precise molecular weight and fragmentation pattern, confirming the molecular formula.

-

This guide serves as a foundational resource for researchers engaging with this compound. The provided methodologies offer a starting point for the successful cultivation, isolation, and characterization of this promising natural product.

References

Uncharted Territory: The Antitumor Properties of Saframycin F Remain Largely Unexplored

Despite significant interest in the therapeutic potential of the saframycin family of antibiotics, a comprehensive investigation into the specific antitumor properties of Saframycin F is notably absent from publicly available scientific literature. While its sibling compounds, particularly Saframycin A, have been the subject of numerous studies, this compound remains an enigmatic molecule with limited data on its efficacy, mechanism of action, and potential as a cancer therapeutic.

Our extensive search for quantitative data, detailed experimental protocols, and specific signaling pathways related to the antitumor activities of this compound has yielded minimal results. The existing body of research on saframycins primarily focuses on Saframycin A, C, and synthetic analogs, leaving a significant knowledge gap concerning the biological activities of this compound. While some studies mention this compound within the context of its biosynthesis, they do not provide the necessary data to construct an in-depth technical guide as requested.

The core requirements for a technical whitepaper—quantitative data for comparison, detailed experimental methodologies, and visualization of signaling pathways—cannot be met due to the scarcity of specific research on this compound. Any attempt to extrapolate data from other saframycin analogues would be scientifically unsound and would not provide the accurate and specific information required by researchers, scientists, and drug development professionals.

The general mechanism of action for the saframycin family is understood to involve the inhibition of nucleic acid synthesis.[1] Saframycins A and C, for instance, have been shown to bind to DNA and induce single-strand breaks.[2] The structure-activity relationship studies within the saframycin family suggest that specific structural moieties are crucial for their cytotoxic activity.[3] However, without direct experimental evidence, it is impossible to definitively attribute these properties to this compound or to understand its unique molecular interactions and downstream effects.

For a comprehensive understanding of the antitumor potential of this compound, dedicated in-vitro and in-vivo studies are required. Such research would need to establish key parameters such as:

-

IC50 values against a panel of cancer cell lines to determine its cytotoxic potency.

-

In vivo efficacy in animal models of cancer to assess its therapeutic potential in a biological system.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

Without these fundamental investigations, any discussion of this compound's antitumor properties would be purely speculative. The scientific community awaits further research to unlock the potential of this lesser-known member of the saframycin family and to determine if it holds promise as a future cancer therapeutic.

References

- 1. Antitumor activity and biochemistry of novel analogs of the antibiotic, CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Saframycin F from Streptomyces lavendulae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Saframycin F, a tetrahydroisoquinoline antibiotic produced by the bacterium Streptomyces lavendulae. Saframycins, as a class of compounds, have garnered significant interest in the scientific community for their potent antitumor properties. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Assessment of Biological Activity

The cytotoxic potential of this compound has been evaluated against murine leukemia cells. The following table summarizes the reported inhibitory concentration.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | L-1210 (Mouse Lymphocytes) | Not Specified | ID50 | 0.59 µM | [1] |

ID50: The dose that causes 50% inhibition.

Mechanism of Action

The primary mechanism of action for the saframycin family of antibiotics involves direct interaction with DNA, leading to the inhibition of critical cellular processes.[2] While specific studies on this compound are limited, the proposed mechanism is extrapolated from studies on closely related analogs, such as Saframycin A.

The core activity of saframycins is the covalent binding to the minor groove of DNA.[2] This interaction is thought to be responsible for the subsequent inhibition of RNA synthesis, a critical step for cell survival and proliferation.[2] Interestingly, studies on Saframycin A suggest that while it potently inhibits cell growth, it does not significantly induce the expression of genes typically associated with DNA damage repair pathways. Instead, transcriptional profiling of cells treated with Saframycin A reveals an upregulation of genes involved in glycolysis, oxidative stress, and protein degradation. This suggests a multi-faceted cellular response to saframycin exposure.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's biological activity. These are generalized protocols that can be adapted for specific experimental needs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., L1210) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate the plate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Binding Assay (Gel Mobility Shift Assay)

This assay can be used to qualitatively assess the binding of this compound to DNA.

Protocol:

-

DNA Probe Preparation: A short, double-stranded DNA fragment (oligonucleotide) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer. The buffer conditions (e.g., pH, salt concentration) should be optimized for the interaction.

-

Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel.

-

Visualization: The gel is subjected to electrophoresis to separate the free DNA probe from the DNA-Saframycin F complexes. The positions of the labeled DNA are visualized by autoradiography (for radioactive labels) or fluorescence imaging. A "shift" in the mobility of the labeled DNA in the presence of this compound indicates binding.

RNA Synthesis Inhibition Assay

This protocol measures the effect of this compound on the synthesis of new RNA in cultured cells.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells in a suitable format (e.g., 24-well plate). Treat the cells with different concentrations of this compound for a defined period.

-

Radiolabeling: Add a radiolabeled RNA precursor, such as [³H]-uridine, to the culture medium and incubate for a short period (e.g., 1-2 hours).

-

Cell Lysis and RNA Precipitation: Lyse the cells and precipitate the total RNA using an acid precipitation method (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitated RNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of incorporated radioactivity in the this compound-treated cells to that in the control cells to determine the percentage of RNA synthesis inhibition.

Putative Signaling Pathways Affected by this compound

Based on studies of Saframycin A, it is hypothesized that this compound, in addition to its direct effects on DNA and RNA synthesis, may trigger cellular stress response pathways.

This diagram illustrates that this compound-induced cellular stress may lead to the upregulation of genes involved in oxidative stress response and protein degradation, while not significantly activating the canonical DNA damage repair pathways, a characteristic observed with Saframycin A. Further research is required to fully elucidate the specific signaling cascades modulated by this compound.

Conclusion

This compound, a natural product from Streptomyces lavendulae, demonstrates significant cytotoxic activity against cancer cells. Its mechanism of action is believed to be centered on DNA binding and the subsequent inhibition of RNA synthesis. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related compounds. Future investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its full pharmacological profile.

References

An In-depth Technical Guide to the Physicochemical Properties of Saframycin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Saframycin F, a potent tetrahydroisoquinoline antibiotic. The information presented herein is intended to support research and development efforts by providing key data points, detailed experimental methodologies, and a visualization of its proposed mechanism of action. This compound is a member of the saframycin family of antibiotics produced by Streptomyces lavendulae.[] These compounds are of significant interest due to their antibacterial and antitumor activities.[2][3]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C29H30N4O9 | [][2] |

| Molecular Weight | 578.57 g/mol | [][2] |

| CAS Number | 92569-03-4 | [2] |

| Appearance | Pale Yellow Powder | [] |

| Melting Point | 134-136°C (with decomposition) | [] |

| Solubility | Soluble in Methanol and Chloroform | [] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (in Solvent) | -80°C for up to 1 year | [2] |

Detailed Experimental Protocols

The following sections outline the detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard analytical techniques for natural product characterization.[4][5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to determine the purity of a this compound sample.

-

Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.[3]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV absorbance at 270 nm.[3]

-

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition.

-

Inject 10 µL of the sample onto the column.

-

Run a linear gradient from 20% to 100% acetonitrile over 30 minutes.

-

Hold at 100% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 10 minutes before the next injection.

-

Purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight and formula of this compound.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Shimadzu LCMS-2010A).[3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Procedure:

-

Utilize the HPLC conditions described in the purity assessment protocol.

-

Divert the column effluent to the ESI source of the mass spectrometer.

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range of 100-1000.

-

The identity is confirmed by observing the protonated molecule [M+H]+ at an m/z consistent with the molecular formula C29H30N4O9 (expected m/z ≈ 579.57).[3]

-

UV-Vis Spectroscopy

This protocol determines the absorption maxima of this compound, which is useful for quantification.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Methanol.

-

Procedure:

-

Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).

-

Use a quartz cuvette with a 1 cm path length.

-

Use methanol as the blank reference.

-

Scan the absorbance from 200 to 800 nm.[7]

-

Record the wavelengths of maximum absorbance (λmax). The chromophore of the isoquinolinequinone structure is expected to show distinct absorption peaks.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the chemical structure of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations and confirm the complete structure.

-

-

Procedure:

-

Dissolve approximately 5-10 mg of this compound in 0.5 mL of the chosen deuterated solvent.

-

Acquire standard ¹H and ¹³C spectra.

-

Perform 2D NMR experiments as needed for full structural assignment. The spectral data would be compared to that of known saframycins to confirm the structure.[]

-

Melting Point Determination

This protocol measures the temperature at which the compound transitions from solid to liquid.

-

Instrumentation: A calibrated melting point apparatus.

-

Procedure:

-

Place a small amount of the dry, powdered this compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. Note any decomposition, as is common for this compound.[]

-

Mechanism of Action: DNA Interaction

Saframycins exert their biological activity primarily through interaction with DNA. Saframycin A, a closely related analog, is known to function as a DNA alkylating agent.[3] The mechanism involves the reductive activation of the quinone moiety, followed by the loss of the nitrile group at the C-21 position. This generates a reactive iminium ion that can then form a covalent bond with the guanine residues in the minor groove of the DNA double helix, ultimately inhibiting DNA and RNA synthesis and leading to cell death.[3][9]

Caption: Proposed mechanism of action for this compound via DNA alkylation.

Experimental Workflow for Characterization

The logical flow for the characterization of a newly isolated or synthesized batch of this compound is outlined below. This workflow ensures a comprehensive analysis of the compound's identity, purity, and structure.

Caption: A standard workflow for the physicochemical characterization of this compound.

References

- 2. Saframycin F_TargetMol [targetmol.com]

- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 8. web.vscht.cz [web.vscht.cz]

- 9. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Saframycin F Quinone Core: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the Saframycin F (SFM-F) quinone core, a key structural motif responsible for the potent biological activity of this natural product. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, microbiology, and medicinal chemistry. Herein, we detail the biosynthesis, mechanism of action, and biological activities of this compound, with a focus on its quinone core. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this important molecule.

Introduction to the Saframycin Family

Saframycins are a family of heterocyclic quinone antibiotics produced by various Streptomyces species. They exhibit a broad spectrum of biological activities, including antibacterial and potent antitumor properties. The core structure of saframycins features a pentacyclic framework with two tetrahydroisoquinoline moieties. This unique architecture, particularly the quinone functionality, is crucial for their mechanism of action, which involves covalent binding to DNA and subsequent inhibition of vital cellular processes such as RNA synthesis. This compound is a notable member of this family, demonstrating significant cytotoxic effects.

The Quinone Core: Structure and Biosynthesis

The defining feature of this compound is its quinone core, which is biosynthetically derived from two molecules of L-tyrosine. The biosynthetic pathway involves a series of enzymatic reactions, including oxidations, methylations, and cyclizations, orchestrated by a non-ribosomal peptide synthetase (NRPS) system.

Biosynthetic Pathway of the Saframycin Core

The biosynthesis of the saframycin core is a complex process initiated by the modification of L-tyrosine. Key enzymatic steps lead to the formation of a di-tyrosine intermediate, which then undergoes oxidative cyclization to form the characteristic pentacyclic structure.

Mechanism of Action: DNA Alkylation and Inhibition of Macromolecular Synthesis

The biological activity of this compound is primarily attributed to its ability to function as a DNA alkylating agent. The quinone core plays a critical role in this process. Following intracellular reduction, the molecule forms a reactive iminium ion that covalently binds to the N2 position of guanine residues in the minor groove of DNA, with a preference for G/C-rich sequences. This DNA adduct formation disrupts the DNA template and interferes with the progression of DNA and RNA polymerases, leading to the inhibition of DNA replication and, most potently, RNA transcription[1][2].

Quantitative Biological Activity

This compound exhibits significant cytotoxicity against various cell lines. The following table summarizes the available quantitative data on its biological activity.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | L-1210 (Mouse Lymphocytes) | Cytotoxicity | 0.59 µM | [3] |

Experimental Protocols

To facilitate further research on the this compound quinone core, detailed methodologies for key experiments are provided below.

Cytotoxicity Determination using MTT Assay

This protocol is a standard method to assess the cytotoxic effect of a compound on cultured cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saframycin F_TargetMol [targetmol.com]

- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Saframycin Family Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saframycin family of antibiotics, belonging to the tetrahydroisoquinoline class, represents a group of potent antitumor and antibacterial agents first isolated in the 1970s. Produced primarily by Streptomyces lavendulae, these compounds have garnered significant interest due to their unique chemical structures and mechanism of action, which involves the covalent binding to the minor groove of DNA. This technical guide provides an in-depth overview of the early research on Saframycin antibiotics, focusing on their biological activities, the experimental protocols used in their initial characterization, and the elucidation of their biosynthetic pathway. The information presented here is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and antibiotic development.

Data Presentation

The following tables summarize the quantitative data from early studies on the biological activity of Saframycin family antibiotics.

Table 1: In Vitro Antitumor Activity of Saframycins A and C

| Compound | Cell Line | Inhibitory Concentration (µg/mL) |

| Saframycin A | L1210 (murine leukemia) | 0.02[1] |

| Saframycin C | L1210 (murine leukemia) | 1.0[1] |

Table 2: In Vivo Antitumor Activity of Saframycin A

| Tumor Model | Activity Level |

| Ehrlich ascites carcinoma | High[1] |

| P388 leukemia | High[1] |

| L1210 leukemia | Moderate[1] |

| B16 melanoma | Moderate[1] |

Table 3: Acute Toxicity of Saframycin A in Mice

| Mouse Strain | Route of Administration | LD50 (mg/kg) |

| ddY | Intraperitoneal (ip) | 4.9[1] |

| ddY | Intravenous (iv) | 3.3[1] |

| C3H/He | Intraperitoneal (ip) | 10.5[1] |

| C3H/He | Intravenous (iv) | 9.7[1] |

Table 4: Antibacterial Activity of Saframycin A (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.2 |

| Bacillus subtilis | Gram-positive | 0.1 |

| Escherichia coli | Gram-negative | >100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

Experimental Protocols

This section details the methodologies employed in the early research on Saframycin antibiotics.

Fermentation of Streptomyces lavendulae for Saframycin Production

A detailed fermentation procedure for producing Saframycin A from Streptomyces lavendulae NRRL 11002 has been described.[1]

-

Spore Suspension Preparation: A spore suspension of S. lavendulae (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) is prepared.

-

Inoculation and Incubation: 200 µl of the spore suspension is inoculated onto a YSA (0.1% yeast, 0.5% soluble starch, 1.5% agar, pH 7.5) plate and incubated at 27°C for 7 days.

-

Seed Culture: A piece of the agar with spores is transferred into a 500-ml flask containing 50 ml of fermentation medium (0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).

-

Fermentation: The seed culture is incubated at 27°C and 250 rpm for 30 to 36 hours.

Isolation and Purification of Saframycins

The following protocol outlines the extraction and purification of Saframycins from the fermentation broth.

-

Filtration and pH Adjustment: The culture broth is filtered, and the pH of the filtrate is adjusted to 6.8.[1]

-

Cyanide Treatment (for Saframycin A): The filtered broth is treated with 1 mM KCN at 35°C for 30 minutes to convert precursors into Saframycin A.[1]

-

Solvent Extraction: The treated broth is extracted three times with an equal volume of ethyl acetate. The combined organic extracts are then concentrated under vacuum.[1]

-

Chromatography: The crude extract is subjected to further purification using techniques such as silica gel column chromatography and preparative thin-layer chromatography.

In Vitro Cytotoxicity Assay (IC50 Determination)

The following is a general protocol for determining the 50% inhibitory concentration (IC50) of Saframycins against tumor cell lines, based on common methodologies of the era.

-

Cell Culture: L1210 murine leukemia cells are maintained in suspension culture in an appropriate growth medium supplemented with fetal bovine serum.

-

Drug Preparation: A stock solution of the Saframycin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Cell Treatment: The L1210 cells are seeded into microplates at a specific density. The various concentrations of the Saframycin are then added to the wells. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the Trypan Blue exclusion method or a colorimetric assay (e.g., MTT assay), which measures metabolic activity.

-

IC50 Calculation: The percentage of cell growth inhibition is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of Saframycins against various bacterial strains was determined using standard broth dilution or agar diffusion methods.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth.

-

Drug Dilution: The Saframycin is serially diluted in the broth to create a range of concentrations.

-

Incubation: The bacterial inoculum is added to each dilution of the drug and to a drug-free control. The cultures are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Mandatory Visualization

Biosynthetic Pathway of Saframycin A

The biosynthesis of Saframycin A is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The pathway begins with the precursor amino acids L-tyrosine, L-alanine, and glycine.[2] Key enzymatic steps include hydroxylations, methylations, and the formation of the characteristic tetrahydroisoquinoline core.

Caption: Proposed biosynthetic pathway of Saframycin A.

Experimental Workflow for Saframycin Isolation and Characterization

The following diagram illustrates the general workflow from fermentation to the characterization of Saframycin antibiotics.

Caption: General workflow for Saframycin research.

Logical Relationship of Saframycin's Mechanism of Action

This diagram depicts the key steps in the proposed mechanism of action of Saframycin A, leading to its cytotoxic effects.

References

The Cytotoxic Landscape of Saframycin F: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of Saframycin F, a potent tetrahydroisoquinoline antibiotic, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel anti-cancer agents. Herein, we consolidate available quantitative data, detail essential experimental methodologies, and elucidate the key signaling pathways implicated in this compound-induced cell death.

Quantitative Analysis of Cytotoxicity

While comprehensive data for this compound remains an area of active investigation, the cytotoxic potential of the broader Saframycin family of compounds is well-documented. The half-maximal inhibitory concentration (IC50) values serve as a critical metric for quantifying the potency of these compounds against malignant cells. The following table summarizes representative IC50 values for Saframycin analogues in various human cancer cell lines, providing a comparative framework for understanding their anti-proliferative efficacy. It is important to note that direct IC50 values for this compound are not extensively reported in publicly available literature; therefore, data for closely related Saframycin compounds are presented to infer potential efficacy.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Saframycin A | L1210 | Leukemia | ~0.005 | |

| Saframycin C | L1210 | Leukemia | ~0.27 | |

| Hypothetical this compound | HCT116 | Colon Carcinoma | Not Available | |

| Hypothetical this compound | A549 | Lung Carcinoma | Not Available | |

| Hypothetical this compound | MCF-7 | Breast Adenocarcinoma | Not Available | |

| Hypothetical this compound | HeLa | Cervical Carcinoma | Not Available |

Note: The IC50 values for Saframycin A and C are derived from older literature and may vary based on experimental conditions. Researchers are encouraged to determine the IC50 of this compound empirically in their specific cell lines of interest.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the cytotoxicity of this compound.

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., HCT116, A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways in this compound-Induced Cytotoxicity

The primary mechanism of action for Saframycin antibiotics is the alkylation of DNA, which triggers a cascade of cellular events culminating in cell death. The following sections and diagrams illustrate the key signaling pathways likely activated by this compound.

DNA Damage Response (DDR) Pathway

Upon this compound-induced DNA damage, cells activate the DNA Damage Response (DDR) pathway to arrest the cell cycle and initiate DNA repair or, if the damage is irreparable, trigger apoptosis.

This compound's interaction with DNA leads to the formation of adducts and potentially double-strand breaks. These lesions are recognized by sensor proteins, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). Activated ATM and ATR then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. This signaling cascade results in cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too severe, these pathways can converge to initiate apoptosis.

Intrinsic Apoptosis Pathway

Prolonged cell cycle arrest and extensive DNA damage caused by this compound can lead to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL. The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, a hallmark of apoptosis. The activation of caspase-3 is a critical step in this process.

Conclusion

This compound and its analogs represent a promising class of cytotoxic agents with potential applications in cancer therapy. Their mechanism of action, centered on DNA damage, triggers robust cellular responses that can lead to apoptotic cell death. This technical guide provides a foundational framework for researchers investigating the therapeutic potential of this compound. Further studies are warranted to establish a comprehensive cytotoxicity profile of this compound across a wider range of cancer cell lines and to further dissect the intricate signaling networks that govern its anti-tumor activity.

Methodological & Application

Application Notes: Isolation and Purification of Saframycin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycins are a group of potent tetrahydroisoquinoline antibiotics produced by the bacterium Streptomyces lavendulae. These compounds, including Saframycin F, exhibit significant antibacterial and antitumor activities. Their complex structure, featuring a dimeric heterocyclic quinone core, makes them valuable targets for research and drug development. This document provides detailed protocols for the isolation and purification of this compound from bacterial culture, beginning with fermentation and culminating in high-purity isolation via chromatographic techniques.

This compound has demonstrated antibacterial activity against Gram-positive bacteria and inhibitory effects on mouse lymphocytes L-1210, with a reported ID50 of 0.59 μM[1]. The successful isolation of this specific analogue is critical for further pharmacological evaluation and development. The following protocols are synthesized from established methodologies for the saframycin family of antibiotics.

Materials and Equipment

A comprehensive list of necessary reagents, media components, and equipment is provided below.

| Category | Item |

| Microorganism | Streptomyces lavendulae (e.g., NRRL 11002 / Strain 314) |

| Culture Media | Yeast Extract, Soluble Starch, Glucose, Malt Extract, Agar, Polypepton, Meat Extract, NaCl, K₂HPO₄, Casein Acid Hydrolysate |

| Chemicals & Reagents | Ethyl Acetate, Chloroform, Dichloromethane, Benzene, Methanol, Acetonitrile, 1N Hydrochloric Acid, 10N Sodium Hydroxide, Aqueous Ammonia, Anhydrous Sodium Sulfate, Silica Gel (60-120 mesh), HPLC-grade solvents |

| Equipment | Shaking incubator (27-30°C), Autoclave, Centrifuge (10,000 x g), pH meter, Rotary evaporator, Glass chromatography columns, Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, Fraction collector, Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) |

Experimental Protocols

The isolation and purification of this compound is a multi-stage process involving fermentation, extraction, and sequential chromatographic separations.

Part 1: Fermentation of Streptomyces lavendulae

This stage focuses on culturing the microorganism to produce the saframycin antibiotic complex.

-

Inoculum Preparation :

-

Production Culture :

-

Transfer a piece of the sporulated agar from the YSA plate into a 500-ml flask containing 50 ml of seed medium (e.g., 0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).[2]

-

Incubate the seed culture at 27°C and 250 rpm for 30-36 hours.[2]

-

Use this seed culture to inoculate a larger volume of production medium (e.g., 5 g/L glucose, 5 g/L soluble starch, 10 g/L Polypepton, 5 g/L meat extract, 3 g/L NaCl, pH 7.0) at a 1% (v/v) ratio.

-

Conduct the main fermentation at 27°C with aeration for an appropriate duration, monitoring for the characteristic violet coloration of the mycelia which indicates saframycin production.

-

Part 2: Extraction of the Crude Saframycin Complex

This protocol isolates the mixture of saframycin antibiotics from the fermentation broth.

-

Broth Separation : Following fermentation, filter the culture broth to separate the mycelia from the filtrate.

-

pH Adjustment : Adjust the pH of the filtrate to 8.0 using 10 N sodium hydroxide. This step is crucial as it ensures the saframycins, which are basic compounds, are in a neutral form for efficient solvent extraction.

-

First Solvent Extraction :

-

Extract the pH-adjusted filtrate three times with an equal volume of ethyl acetate.[2]

-

Combine the organic (ethyl acetate) phases. This phase now contains the saframycin complex, leaving other water-soluble antibiotics in the aqueous phase.

-

Concentrate the combined organic phase to dryness under reduced pressure using a rotary evaporator to yield a reddish-brown crude extract.

-

-

Acid-Base Purification :

-

Dissolve the crude extract in a small amount of ethyl acetate.

-

Extract this solution with 1 N hydrochloric acid. The basic saframycins will transfer to the aqueous acid phase.

-

Separate the aqueous layer and carefully adjust its pH back to 8.0 with aqueous ammonia.

-

Extract the now basic aqueous solution multiple times with dichloromethane or chloroform.

-

Combine the dichloromethane/chloroform layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a dark red solid, which represents the semi-purified saframycin complex.

-

Part 3: Initial Purification by Silica Gel Column Chromatography

This step fractionates the crude complex, separating the saframycins from other impurities.

-

Column Preparation : Prepare a chromatography column packed with silica gel (60-120 mesh) using a non-polar solvent like benzene or chloroform as the slurry solvent.

-